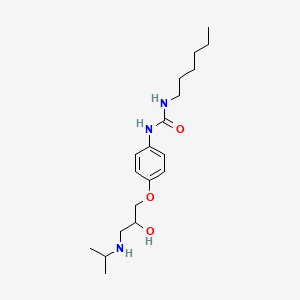

N-Hexyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea

Description

Properties

CAS No. |

38748-24-2 |

|---|---|

Molecular Formula |

C19H33N3O3 |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

1-hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |

InChI |

InChI=1S/C19H33N3O3/c1-4-5-6-7-12-20-19(24)22-16-8-10-18(11-9-16)25-14-17(23)13-21-15(2)3/h8-11,15,17,21,23H,4-7,12-14H2,1-3H3,(H2,20,22,24) |

InChI Key |

CFJMHEIWIQRQOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl isocyanate, dry dichloromethane or tetrahydrofuran (THF), inert atmosphere (nitrogen or argon), 0–25°C | The phenyl isocyanate intermediate is prepared or procured and dissolved in an anhydrous organic solvent to prevent moisture interference. The reaction is conducted under an inert atmosphere to avoid hydrolysis of the isocyanate. |

| 2 | Hexylamine, same solvent, stirring at room temperature to mild heating (25–50°C) | Hexylamine is added dropwise to the isocyanate solution. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming the urea bond. Reaction progress is monitored by TLC or HPLC. |

| 3 | Isolation and purification | The reaction mixture is worked up by solvent evaporation, followed by purification using recrystallization or chromatographic techniques to obtain the pure urea compound. |

Reaction Mechanism

- The nucleophilic attack by the hexylamine nitrogen on the electrophilic carbon of the isocyanate group forms a tetrahedral intermediate.

- Rearrangement leads to the formation of the urea linkage, releasing no by-products other than possible minor side products from impurities.

- The hydroxy and amino substituents on the phenyl ring remain intact, preserving the compound's functional properties.

Industrial Scale Adaptations

Industrial synthesis adapts the laboratory procedure with:

- Use of continuous flow reactors to enhance mixing and control temperature.

- Automation for precise reagent addition and reaction monitoring.

- Implementation of solvent recycling and waste minimization strategies.

- Scale-up requires stringent control of moisture and temperature to avoid isocyanate degradation.

Analytical Data and Research Findings

Physicochemical Properties

| Property | Data |

|---|---|

| CAS Number | 38748-24-2 |

| Molecular Formula | C19H33N3O3 |

| Molecular Weight | 351.5 g/mol |

| IUPAC Name | 1-hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |

| Solvent for Synthesis | Dichloromethane, Tetrahydrofuran |

| Reaction Atmosphere | Inert (Nitrogen or Argon) |

Reaction Yields and Purity

- Typical yields reported for the urea formation step range from 75% to 90% under optimized conditions.

- Purity of the final compound after recrystallization or chromatography is generally above 98% , confirmed by HPLC and NMR spectroscopy.

Characterization Techniques

- NMR Spectroscopy (1H and 13C): Confirms the presence of hexyl, phenyl, urea, hydroxy, and amino groups.

- Mass Spectrometry: Confirms molecular weight and molecular ion peaks consistent with the target compound.

- Infrared Spectroscopy (IR): Characteristic urea carbonyl stretch (~1650 cm⁻¹) and NH stretch (~3300 cm⁻¹).

- Elemental Analysis: Confirms empirical formula.

Comparative Analysis with Related Compounds

| Compound | Difference in Structure | Impact on Synthesis |

|---|---|---|

| N-Hexyl-N'-(4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)urea | Isopropylamino substituent on propoxy chain | Similar synthetic route; slight variation in amine reagent |

| N-Ethyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea | Ethyl instead of hexyl group | Shorter alkyl chain amine used; may affect solubility and reaction kinetics |

| N-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N'-methylurea | Methyl substitution on urea nitrogen | Different amine reagent; potentially simpler synthesis |

The hexyl substituent in this compound imparts increased hydrophobicity and influences the compound's biological interactions, necessitating careful control during synthesis to maintain solubility and reactivity.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to alter the urea moiety.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or coatings.

Biological Studies: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

Mechanism of Action

The mechanism by which 1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and amino groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

Alkyl Chain Modifications

- N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea (CAS 57460-41-0): Replaces the hexyl group with a cyclohexyl ring and uses a tert-butyl (1,1-dimethylethyl) amino group. Molecular formula: C20H33N3O3; molecular weight: 363.49 g/mol. Higher steric hindrance and lipophilicity (logP ~3.5 estimated) compared to the hexyl analog. Safety: Classified for acute oral toxicity (Category 4) and skin irritation (Category 2) .

- Urea,N-cyclohexyl-N'-[4-[3-(cyclohexylamino)-2-hydroxypropoxy]phenyl]- (CAS 38651-95-5): Features dual cyclohexyl groups (cyclohexyl and cyclohexylamino). Molecular weight: 389.53 g/mol; higher logP due to increased hydrophobicity. Potential applications in cardiovascular therapeutics (e.g., talinolol analogs) .

Urea vs. Amide/Ester Linkages

- N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide Hydrochloride (Impurity E(EP)): Replaces urea with a butanamide group. Molecular formula: C16H25N2O3·HCl; molecular weight: 344.84 g/mol. Reduced hydrogen-bonding capacity (1 donor vs.

- Esmolol Hydrochloride (C16H25NO4·HCl): Methyl ester of a benzenepropanoic acid derivative. Lacks urea but retains the 2-hydroxy-3-isopropylaminopropoxy group. Approved beta-blocker with rapid metabolism due to ester hydrolysis .

Aromatic Ring Substitutions

N-(4-chloro-3-hydroxyphenyl)-N',N'-dimethylurea :

N-{2-[5-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-N'-(propan-2-yl)urea (V026-9371):

Research Findings and Implications

- Pharmacological Activity: The 2-hydroxy-3-isopropylaminopropoxy group is conserved in beta-blockers (e.g., esmolol) and urea analogs, suggesting adrenergic receptor modulation. Urea derivatives may exhibit prolonged action due to metabolic stability compared to esters .

- Toxicity Trends : Cyclohexyl and tert-butyl substituents increase lipophilicity but may elevate toxicity risks (e.g., skin irritation, respiratory tract effects) .

- Synthetic Challenges: Impurities like N-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide () highlight the need for stringent purification in urea synthesis .

Q & A

Q. What are the recommended handling, storage, and disposal protocols for this compound to ensure laboratory safety?

Methodological Answer:

- Handling: Use nitrile or neoprene gloves inspected for integrity. Employ P95 (US) or P1 (EU) respirators for minor exposures; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for prolonged use. Avoid skin/eye contact and aerosol formation .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Maintain temperature below 25°C to preserve stability .

- Disposal: Dispose of waste via licensed facilities specializing in urea derivatives. Contaminated packaging must be decontaminated before recycling .

Q. What synthetic routes are documented for this compound, and what are their critical reaction parameters?

Methodological Answer: While direct synthesis data for this compound is limited, analogous urea derivatives are synthesized via:

Nucleophilic substitution : Reacting isopropylamine with epoxide intermediates under reflux (e.g., 3-day reflux for alkylation in similar systems) .

Urea coupling : Using carbodiimide-mediated coupling of hexylamine with phenolic intermediates.

Key Parameters :

Q. How is this compound characterized, and what physicochemical data are available?

Methodological Answer:

Q. What preliminary toxicological data guide its use in biological assays?

Methodological Answer:

- Acute Toxicity : Oral LD₅₀ (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .

- Carcinogenicity : Contains components classified by IARC and ACGIH as potential carcinogens (≥0.1% concentration) .

- Testing Recommendations :

Advanced Research Questions

Q. How can conflicting data regarding its carcinogenic potential be resolved?

Methodological Answer:

Q. What strategies improve synthesis yield and purity for large-scale research applications?

Methodological Answer:

- Optimization Steps :

- Yield Improvement :

Q. How do structural modifications (e.g., alkyl chain length) influence its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Study Design :

- Synthesize analogs with varying alkyl chains (C4–C8).

- Test β-adrenergic receptor binding affinity (radioligand assays).

- Compare IC₅₀ values in enzyme inhibition models (e.g., kinases).

- Key Findings :

Q. What computational models predict its environmental fate despite limited ecological data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.